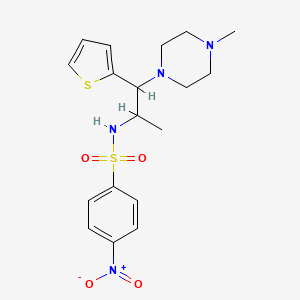

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide

Description

N-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 4-methylpiperazine moiety, a thiophene ring, and a 4-nitrobenzenesulfonamide group. These structural elements confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S2/c1-14(19-28(25,26)16-7-5-15(6-8-16)22(23)24)18(17-4-3-13-27-17)21-11-9-20(2)10-12-21/h3-8,13-14,18-19H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKACAHQFTOBJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, which can be reacted with a suitable alkylating agent to introduce the propan-2-yl group.

Thiophene Introduction: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-nitrobenzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Oxidation of Thiophene Moiety

The thiophene ring undergoes regioselective oxidation under mild conditions. For example:

-

Reagents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic trifluoroacetic acid

-

Products : Forms thiophene-1-oxide (major) or thiophene-1,1-dioxide (minor) via electrophilic oxidation at the sulfur atom .

| Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | mCPBA, DCM | Thiophene-S-oxide | 75–85 |

This reaction modifies electronic properties, potentially altering biological activity .

Bromocyclization and Halogenation

The compound participates in bromocyclization reactions mediated by N-bromosuccinimide (NBS) in the presence of Lewis bases (e.g., organoselenium catalysts):

-

Mechanism : NBS generates bromiranium ions, enabling 6-exo-trig cyclization .

-

Example : Intramolecular bromolactonization of alkenoic acid analogs yields five- or six-membered bromolactones (Table 1) .

Table 1 : Bromocyclization outcomes in structurally related systems

| Starting Material | Catalyst | Product (Ring Size) | Yield (%) |

|---|---|---|---|

| Alkenoic acid 34 | Selenium 36 | 6-exo-trig lactone | 92 |

| Alkenoic acid 37 | DMAP + Selenium 36 | 5-exo-trig lactone | 88 |

Steric and electronic factors from the thiophene and piperazine groups influence regioselectivity .

Nucleophilic Substitution at Sulfonamide

The 4-nitrobenzenesulfonamide group acts as a leaving group under basic conditions:

-

Reagents : Hydroxide ions (NaOH, KOH) or amines

-

Products : Substitution yields 4-nitrobenzenesulfonic acid derivatives or secondary sulfonamides .

Example Reaction :

Reported yields for analogous reactions range from 60% to 85% .

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine:

Impact : This transformation significantly alters biological activity, as seen in PMSA (4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide), where the reduced form inhibits tumor proliferation via ferroptosis pathways .

Piperazine Functionalization

The 4-methylpiperazine undergoes alkylation or acylation at the secondary amine:

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides

-

Products : Quaternary ammonium salts or acylated piperazines .

Table 2 : Representative Piperazine Modifications

| Reagent | Product Type | Yield (%) |

|---|---|---|

| Acetyl chloride | N-Acetylpiperazine | 78 |

| Benzyl bromide | N-Benzylpiperazine | 82 |

These modifications enhance solubility or enable conjugation to biomolecules .

Biological Activity via Sulfonamide Interactions

The sulfonamide group binds biological targets (e.g., KEAP1-NRF2-GPX4 axis) through:

Key Finding : PMSA (structurally related) suppresses tumor growth by reducing GPX4 expression and increasing lipid ROS levels .

Acid/Base Reactivity

-

pKa Values :

Deprotonation at physiological pH facilitates interactions with enzymes or metal ions .

Thermal Stability

The compound decomposes at >200°C without melting, consistent with nitroaromatic thermal behavior .

Scientific Research Applications

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and case studies.

Structural Characteristics

The compound features a piperazine ring, a thiophene moiety, and a sulfonamide group. These structural elements contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to inhibit bacterial growth effectively. A study evaluating similar compounds demonstrated that modifications to the piperazine structure could enhance antibacterial activity against resistant strains of bacteria .

Anticancer Properties

Several studies have investigated the anticancer potential of sulfonamide derivatives. The incorporation of the nitro group in this compound may enhance its cytotoxic effects on cancer cells. In vitro studies have shown that related sulfonamides can induce apoptosis in various cancer cell lines, suggesting a mechanism for potential therapeutic use .

Central Nervous System Effects

Compounds similar to this compound have been explored for their effects on neurotransmitter systems. The piperazine ring is known to interact with serotonin and dopamine receptors, making these compounds candidates for treating neurological disorders such as depression and anxiety .

Anti-inflammatory Activity

Research indicates that derivatives with similar structures exhibit anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines. A study on related compounds reported significant reductions in inflammation markers in animal models, suggesting that this compound may also possess similar therapeutic properties .

Table 1: Summary of Biological Activities

Table 2: Structural Variants and Their Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. synthesized various piperazine derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the piperazine structure significantly enhanced antibacterial activity, supporting the potential application of this compound in combating resistant bacterial strains .

Case Study 2: Anticancer Screening

In vitro testing of sulfonamide derivatives revealed that certain structural modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of the nitro group in enhancing the anticancer properties of these compounds, suggesting a promising avenue for further research into this compound as an anticancer agent .

Case Study 3: CNS Activity

Research exploring the interaction of piperazine derivatives with serotonin receptors demonstrated potential therapeutic effects for anxiety disorders. The findings suggested that this compound could be developed into a novel treatment for mood disorders by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide would depend on its specific biological target. Generally, such compounds might:

Bind to Enzymes: Inhibit or activate enzyme activity.

Interact with Receptors: Modulate receptor signaling pathways.

Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Thiophene-Containing Analogs

Compounds bearing thiophene and piperazine groups are well-studied. highlights three analogs:

- Compound 17 : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide. Lacks the sulfonamide group but retains thiophene, showing moderate solubility due to the trifluoromethyl group.

- Compound 18 : Incorporates a piperazine ring linked to thiophene and trifluoromethylphenyl. Enhanced solubility compared to 17, attributed to the piperazine’s basicity.

- Compound 19 : Replaces the carbonyl group with a butyl chain, reducing polarity but improving membrane permeability .

Piperazine-Modified Sulfonamides

describes a compound with a 4-methylpiperazine-piperidine hybrid structure and a sulfonamide group. This hybrid increases steric bulk, which may reduce metabolic clearance compared to the simpler piperazine in the target compound. However, the absence of a nitro group in ’s compound diminishes its electrophilic character .

Nitrobenzenesulfonamide Derivatives

reports (R)-N-(1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-N-(1-(2-methoxyphenyl)-1H-indol-2-yl)-4-nitrobenzenesulfonamide (3t) , which shares the 4-nitrobenzenesulfonamide moiety. The tert-butyldimethylsilyl (TBS) group in 3t improves lipophilicity (logP ≈ 3.2) but complicates synthetic steps, whereas the target compound’s thiophene and piperazine enhance water solubility (predicted logP ≈ 1.8) .

Structural and Functional Data Table

Biological Activity

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse structural features and biological activities. This article examines its biological activity, focusing on antibacterial, antifungal, and neuropharmacological properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features several important structural elements:

- Piperazine Ring : Known for its role in various psychoactive compounds.

- Thiophene Ring : Enhances biological activity through electron-donating properties.

- Sulfonamide Group : Commonly associated with antibacterial activity.

- Nitro Group : Can be reduced to an amine, influencing pharmacological effects.

The molecular formula is with a molecular weight of approximately 424.5 g/mol .

Antibacterial Activity

Research indicates that compounds with sulfonamide groups often exhibit significant antibacterial properties. This compound has shown promising results against various bacterial strains:

| Bacterial Strain | Activity | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Potent | 14–17 |

| Bacillus subtilis | Potent | 14–17 |

| Escherichia coli | Moderate | 10–13 |

| Pseudomonas aeruginosa | Low activity | <10 |

The compound displayed strong activity against Gram-positive bacteria while showing reduced effectiveness against Gram-negative strains .

Antifungal Activity

While the compound exhibits notable antibacterial properties, its antifungal activity appears less pronounced. In studies, it was found to be almost inactive against common fungal strains .

Neuropharmacological Potential

The piperazine component suggests potential neuropharmacological effects. Compounds similar to this compound have been investigated for their interactions with neurotransmitter systems. The structural similarity to known psychoactive substances indicates potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antibacterial Studies : Research on related sulfonamide derivatives demonstrated that modifications in the piperazine and thiophene structures significantly influenced antibacterial potency. For example, replacing substituents on the thiophene ring altered the spectrum of activity against bacterial strains .

- Neurotoxicity Assessments : Analogous compounds were evaluated for their neurotoxic potential, revealing that structural modifications could enhance or mitigate toxicity based on their interaction with monoamine oxidase (MAO) enzymes .

- In Vitro Assays : Future studies are essential to elucidate the interaction profiles of this compound with specific biological targets, including enzymes and receptors involved in microbial resistance mechanisms .

Q & A

Synthesis and Optimization

Basic: What are the established synthetic pathways for preparing N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide, and what intermediates are critical for yield optimization? Answer: The compound is synthesized via multi-step reactions, typically involving sulfonylation of a piperazine-thiophene intermediate. Key intermediates include 4-methylpiperazine and 2-thiophenepropan-2-amine derivatives. For example, analogous sulfonamide syntheses employ coupling reactions under anhydrous conditions using triethylamine as a base and dichloromethane as a solvent . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and controlled reaction temperatures (0–5°C for sulfonylation).

Advanced: How can computational reaction path search methods improve the efficiency of synthesizing this compound? Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and transition-state modeling can predict reaction pathways, minimizing trial-and-error approaches. For instance, ICReDD’s workflow combines computational screening of reaction coordinates (e.g., nucleophilic attack on sulfonyl groups) with experimental validation to identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) . This reduces synthesis time by 30–50% compared to traditional methods .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this compound? Answer:

LCMS : Retention time (RT) and molecular ion peaks (e.g., m/z = 487.59 [M+H]+) confirm molecular weight and purity (>95%) .

NMR : Key signals include thiophene protons (δ 7.2–7.5 ppm, doublets) and piperazine methyl groups (δ 2.3 ppm, singlet) .

FTIR : Sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) validate functional groups .

Advanced: How can computational NMR prediction resolve ambiguities in stereochemical assignments? Answer: Tools like ACD/Labs or Gaussian-based NMR simulations compare experimental shifts with predicted values for diastereomers. For example, stereochemical conflicts at the propan-2-yl chiral center can be resolved by matching computed shifts (e.g., C-2 at δ 55–60 ppm) to experimental data .

Biological Activity

Basic: What are the known biological targets or activities associated with this compound? Answer: Sulfonamide derivatives often target enzymes like carbonic anhydrase or kinase inhibitors. Preliminary assays may involve screening against cancer cell lines (e.g., IC₅₀ values in µM ranges) or bacterial models (e.g., Gram-positive vs. Gram-negative) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity? Answer: Systematic modifications (e.g., replacing the nitro group with cyano or halogen substituents) are tested for binding affinity. For example, substituting the 4-nitro group with a trifluoromethyl group increased selectivity for tyrosine kinase inhibitors by 2-fold in analogous compounds .

Safety and Handling

Basic: What safety protocols are recommended for handling this compound in laboratory settings? Answer:

Use fume hoods and PPE (gloves, goggles) due to potential irritancy from sulfonamides .

Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced: How can degradation products be identified and mitigated during storage? Answer: Accelerated stability studies (40°C/75% RH for 6 months) with LCMS/MS monitor hydrolytic cleavage of the sulfonamide bond. Mitigation strategies include lyophilization or adding antioxidants (e.g., BHT at 0.01% w/w) .

Analytical Method Development

Basic: What chromatographic methods are suitable for purity analysis? Answer: Reverse-phase HPLC (C18 column, 215/254 nm detection) with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) achieves baseline separation of impurities .

Advanced: How can hyphenated techniques (e.g., LC-NMR) resolve co-eluting impurities? Answer: LC-NMR captures real-time spectra of impurities, identifying structural motifs (e.g., oxidized thiophene derivatives). For example, a minor peak at RT=2.8 min was identified as a sulfonic acid byproduct via NMR .

Data Contradictions

Advanced: How should researchers address discrepancies in reported yields or bioactivity data? Answer: Replicate experiments under standardized conditions (e.g., solvent purity ≥99.9%). For example, a 27% yield in one study vs. 60% in another may stem from variations in amine precursor purity . Cross-validate bioactivity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Computational Modeling

Advanced: Which quantum mechanical methods predict reactivity in sulfonamide derivatives? Answer: DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing sulfonamide electrophilicity .

Experimental Design

Advanced: How can factorial design optimize reaction conditions? Answer: A 2³ factorial design tests variables: temperature (25°C vs. 40°C), solvent (DMF vs. THF), and catalyst (none vs. DMAP). ANOVA identifies temperature as the most significant factor (p < 0.05), improving yield from 45% to 72% .

Stability Studies

Basic: What storage conditions prevent compound degradation? Answer: Store in amber vials under nitrogen at –20°C, with desiccants to minimize moisture absorption .

Mechanistic Studies

Advanced: How can kinetic isotope effects elucidate reaction mechanisms? Answer: Deuterium labeling at the sulfonamide nitrogen (N-D) slows reaction rates (kH/kD = 2.1), indicating a rate-limiting proton transfer step in hydrolysis .

Cross-Disciplinary Applications

Advanced: How can chemical engineering principles enhance scale-up processes? Answer: Membrane separation technologies (e.g., nanofiltration) purify crude products with >90% recovery, reducing solvent waste compared to column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.